rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans: is a chemical compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of an ethenyl group attached to the cyclohexane ring and an amine group in the trans configuration. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 3-ethenylcyclohexanone, followed by amination. The reaction conditions typically include the use of a hydrogenation catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, hydrogen gas with Pd/C
Substitution: Alkyl halides, base (e.g., NaOH)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated amines
Substitution: N-alkylated amines
Scientific Research Applications
rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological receptors, influencing their activity. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-(1R,3R)-3-methoxycyclopentan-1-amine hydrochloride
- rac-(1R,3R)-3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
- rac-(1R,3R)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride
Comparison: rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for functionalization and derivatization, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H16ClN |
---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
3-ethenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-3-5-8(9)6-7;/h2,7-8H,1,3-6,9H2;1H |
InChI Key |
LUIFCDDPURWBGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.